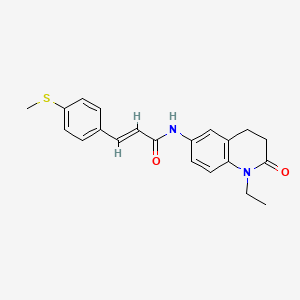

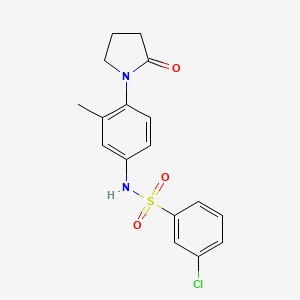

![molecular formula C19H12F6N4O4S B2890208 6-(trifluoromethyl)-N'-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl)pyridine-3-carbohydrazide CAS No. 1092346-08-1](/img/structure/B2890208.png)

6-(trifluoromethyl)-N'-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl)pyridine-3-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “6-(trifluoromethyl)-N’-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl)pyridine-3-carbohydrazide” is a derivative of Trifluoromethylpyridine (TFMP). TFMP and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The specific synthesis process for “6-(trifluoromethyl)-N’-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl)pyridine-3-carbohydrazide” is not detailed in the available resources.Molecular Structure Analysis

The molecular structure of TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure .Chemical Reactions Analysis

The chemical reactions involving TFMP derivatives depend on the specific compound and its intended use. For instance, Sulfoxaflor, a TFMP derivative, is prepared via a condensation reaction with a trifluoromethyl-containing building block . The specific chemical reactions involving “6-(trifluoromethyl)-N’-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl)pyridine-3-carbohydrazide” are not detailed in the available resources.Physical and Chemical Properties Analysis

TFMP and its derivatives are known for their distinctive physical–chemical properties, bestowed by the presence of a fluorine atom and a pyridine in their structure . The trifluoromethyl group has a significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine . The specific physical and chemical properties of “6-(trifluoromethyl)-N’-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl)pyridine-3-carbohydrazide” are not detailed in the available resources.Scientific Research Applications

Synthesis and Structural Analysis

The compound 6-(Trifluoromethyl)-N'-(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl)pyridine-3-carbohydrazide, due to its complex structure, is involved in the synthesis of novel derivatives with potential bioactive properties. Researchers have synthesized a series of novel derivatives starting from related compounds, showcasing the compound's role in creating new chemicals with potential applications in medicinal chemistry and drug development. For instance, novel derivatives have been synthesized for anti-inflammatory and anticancer activities, indicating the compound's utility in developing therapeutic agents (Mustafa et al., 2016; Hafez & El-Gazzar, 2020).

Antimicrobial and Antitumor Activities

The synthesized compounds derived from the compound have been screened for their in vitro antimicrobial and antitumor activities. Some of these derivatives have shown promising results against liver cancer (HepG2), human colon cancer (HT-29), and human breast adenocarcinoma cell lines (MCF-7), highlighting the compound's relevance in the search for new cancer treatments. The activity of these compounds is strongly dependent on their structural features, indicating the importance of the compound's scaffold in medicinal chemistry (Hafez & El-Gazzar, 2020).

Molecular Docking and Screening

Derivatives of the compound have been subjected to in silico molecular docking screenings towards target proteins, revealing moderate to good binding energies. This suggests their potential as leads for the development of drugs targeting specific proteins. Additionally, these compounds have exhibited antimicrobial and antioxidant activity, further emphasizing their utility in pharmaceutical research and development (Flefel et al., 2018).

Encapsulation and Drug Delivery

The compound and its derivatives have been explored for their encapsulation abilities, demonstrating their potential in creating organometallic cages for aromatic molecules. This application is particularly interesting for the field of drug delivery, where the controlled release and targeted delivery of therapeutic agents are critical (Mattsson et al., 2008).

Mechanism of Action

The mechanism of action for TFMP derivatives can vary widely depending on their specific structure and application. For instance, some TFMP derivatives are used in pesticides due to their superior pest control properties . The specific mechanism of action for “6-(trifluoromethyl)-N’-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl)pyridine-3-carbohydrazide” is not detailed in the available resources.

Future Directions

The demand for TFMP derivatives has been increasing steadily over the years due to their wide-ranging potential applications in agrochemical and pharmaceutical compounds . Future research may focus on developing new synthetic methods for introducing TFMP groups within other molecules and exploring their potential applications .

Properties

IUPAC Name |

6-(trifluoromethyl)-N'-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]sulfonylpyridine-3-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12F6N4O4S/c20-18(21,22)12-2-8-16(27-10-12)33-13-3-5-14(6-4-13)34(31,32)29-28-17(30)11-1-7-15(26-9-11)19(23,24)25/h1-10,29H,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTDGIUQBDQYUOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=NC=C(C=C2)C(F)(F)F)S(=O)(=O)NNC(=O)C3=CN=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12F6N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

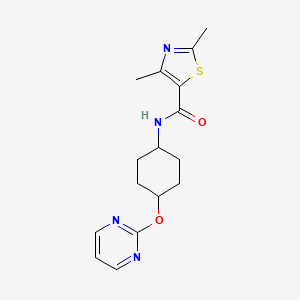

![2-(2-(1H-pyrrol-1-yl)acetyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2890125.png)

![2-[7-[(3,4-Dichlorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid](/img/structure/B2890130.png)

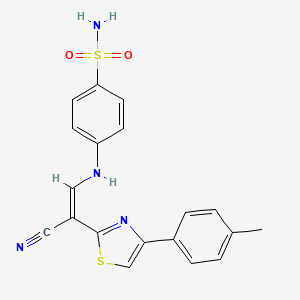

![N-(2,3-dimethylphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2890134.png)

![N-[1-(4-Methyl-piperidine-1-carbonyl)-2-phenyl-vinyl]-benzamide](/img/structure/B2890138.png)

![Bicyclo[1.1.1]pentane-1-carboxylic Acid](/img/structure/B2890145.png)

![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2890147.png)